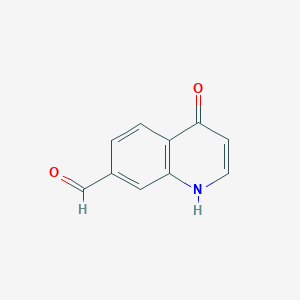

4-Hydroxyquinoline-7-carboxaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

4-oxo-1H-quinoline-7-carbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-7-1-2-8-9(5-7)11-4-3-10(8)13/h1-6H,(H,11,13) |

InChI Key |

UJCXNWJCDFCIAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C=O)NC=CC2=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 4 Hydroxyquinoline 7 Carboxaldehyde

Reactions Involving the Aldehyde Group

The aldehyde group is a primary site for a range of nucleophilic addition and condensation reactions.

The aldehyde functional group of 4-Hydroxyquinoline-7-carboxaldehyde readily undergoes condensation with primary amines to form Schiff bases, also known as imines. This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by acid or base. mdpi.com These Schiff bases are important intermediates in the synthesis of various biologically active compounds and coordination complexes. uobasrah.edu.iqnih.govuobaghdad.edu.iq

The general reaction for the formation of a Schiff base from this compound is depicted below:

General Reaction for Schiff Base Formation

While specific studies on this compound are limited, research on other quinolinecarbaldehydes demonstrates this reactivity. For instance, various quinoline-5-carbaldehydes and quinoline-7-carbaldehydes have been efficiently converted to their corresponding Schiff base derivatives. mdpi.com

Table 1: Examples of Schiff Base Formation with Quinoline (B57606) Aldehydes Note: Data for closely related compounds is provided due to the limited availability of specific data for this compound.

| Aldehyde Reactant | Amine Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline-5-carbaldehyde (B1267011) | 2,6-Diisopropylaniline | (E)-2,6-diisopropyl-N-((8-hydroxyquinolin-5-yl)methylene)aniline | Not specified | mdpi.com |

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration. researchgate.net This reaction, typically catalyzed by a weak base like piperidine (B6355638) or pyridine, results in the formation of a new carbon-carbon double bond. researchgate.netmasterorganicchemistry.com The aldehyde group of this compound can participate in Knoevenagel condensations with various active methylene compounds.

Studies on related 4-hydroxyquinolines have shown that they can undergo Knoevenagel condensation with aromatic aldehydes. wikipedia.org For instance, the reaction of ethyl 2-(4-hydroxyquinolin-2-yl)acetate with benzaldehyde (B42025) in the presence of piperidine leads to the formation of a benzylidene derivative. wikipedia.org This suggests that the aldehyde group of this compound would readily react with active methylene compounds.

Table 2: Knoevenagel Condensation with Related Aldehydes Note: This table presents general examples of the Knoevenagel condensation, as specific data for this compound is not readily available.

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Piperidine | α,β-Unsaturated nitrile | nih.govorganic-chemistry.org |

| Aromatic Aldehyde | Ethyl cyanoacetate | Piperidine | α,β-Unsaturated ester | organic-chemistry.org |

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine. wikipedia.orgnih.gov In the context of this compound, the aldehyde group could potentially react with an active hydrogen compound and an amine. However, it is more common for the quinoline ring itself, if it possesses an active hydrogen, to participate as the active hydrogen component.

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (4-hydroxyquinolin-7-yl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comcommonorganicchemistry.comlibretexts.org This reagent is highly selective for aldehydes and ketones and typically does not reduce other functional groups like esters or amides under standard conditions. libretexts.org The reduction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Reduction of this compound

While specific experimental details for the reduction of this compound were not found, the general procedure involves treating the aldehyde with NaBH₄ in a protic solvent like methanol (B129727) or ethanol. commonorganicchemistry.com

Table 3: General Conditions for Aldehyde Reduction using NaBH₄

| Reactant Type | Reagent | Solvent | Product Type | Reference |

|---|

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group at the 4-position imparts acidic character and can undergo reactions typical of phenols, such as etherification and esterification.

The hydroxyl group of this compound can be converted into an ether or an ester through O-alkylation or O-acylation, respectively. Etherification is typically achieved by reacting the hydroxyl group with an alkyl halide in the presence of a base. researchgate.net Esterification can be carried out using an acyl chloride or an acid anhydride, often in the presence of a base or an acid catalyst. nih.govsciepub.com These reactions modify the electronic and steric properties of the quinoline system, which can be useful in the synthesis of new derivatives with tailored properties.

For instance, the O-acylation of hydroxyamino acids, which also possess both hydroxyl and other functional groups, can be achieved chemoselectively under acidic conditions. nih.gov Similarly, the synthesis of various O-acylated coumarins, which share a similar heterocyclic core, has been reported. sciepub.com

Table 4: General Conditions for Etherification and Esterification of Phenolic Hydroxyl Groups Note: This table provides general reaction conditions as specific data for this compound is limited.

| Reaction Type | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Reflux in a suitable solvent (e.g., acetone, DMF) | Ether | researchgate.net |

Deprotonation and Anion Formation

The this compound molecule possesses two primary acidic protons: the hydroxyl proton and the protons on the aromatic ring. The hydroxyl group at position 4 imparts acidic character, with a pKa value influenced by the electron-withdrawing nature of the quinoline ring and the carboxaldehyde group. In the presence of a suitable base, this hydroxyl group can be deprotonated to form a phenoxide-like anion. This anion is stabilized by resonance, with the negative charge delocalized over the oxygen atom and into the quinoline ring system.

Furthermore, the carbon atom of the carboxaldehyde group can exhibit some degree of acidity at the C-H bond, although it is significantly less acidic than the hydroxyl proton. Under strongly basic conditions, deprotonation at this position could potentially occur, leading to the formation of a carbanion. The deprotonation of a carbonyl group can lead to a downfield shift in the 13C-NMR spectrum for the carbonyl carbon, indicating increased positive character at the carbon atom mdpi.com.

Electrophilic Aromatic Substitution (SEAr) Mechanisms

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, and the quinoline ring system of this compound is susceptible to such reactions. The mechanism proceeds via a two-step process: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex), followed by the loss of a proton to restore aromaticity uci.edu.

The regioselectivity of SEAr on the this compound ring is determined by the directing effects of the existing substituents. These effects are classified as follows:

Activating groups: These groups donate electron density to the aromatic ring, stabilizing the carbocation intermediate and increasing the reaction rate. They typically direct incoming electrophiles to the ortho and para positions libretexts.org. The hydroxyl group (-OH) at position 4 is a strong activating group due to its ability to donate a lone pair of electrons via resonance.

Deactivating groups: These groups withdraw electron density from the aromatic ring, destabilizing the carbocation intermediate and decreasing the reaction rate. They generally direct incoming electrophiles to the meta position libretexts.org. The carboxaldehyde group (-CHO) at position 7 is a deactivating group due to the electron-withdrawing nature of the carbonyl group.

In this compound, the powerful ortho, para-directing effect of the hydroxyl group at C4 would activate the C5 and C3 positions for electrophilic attack. Conversely, the meta-directing carboxaldehyde group at C7 would direct incoming electrophiles to the C5 and C8a positions relative to itself. The interplay of these competing effects will ultimately determine the position of substitution. Theoretical studies on related systems like 8-hydroxyquinoline (B1678124) have shown that the electron density is highest at specific carbons, making them more susceptible to electrophilic attack orientjchem.org. For this compound, the positions most likely to undergo electrophilic substitution would be C5, and to a lesser extent, C3, due to the dominant activating effect of the hydroxyl group.

Intramolecular Cyclizations and Rearrangements

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, creates the potential for intramolecular reactions. While specific examples for this exact molecule are not prevalent in the literature, related quinoline derivatives undergo various cyclization and rearrangement reactions.

For instance, 4-hydroxyquinolines can participate in reactions where the hydroxyl group acts as a nucleophile. In the presence of a suitable electrophilic center within the same molecule, an intramolecular cyclization could occur, leading to the formation of a new heterocyclic ring fused to the quinoline system. One such possibility is the formation of a lactone derivative under specific conditions, similar to the intramolecular cyclization of delta-hydroxy acids nih.govyoutube.com.

Rearrangements of the quinoline skeleton itself are also known to occur under certain conditions, such as those catalyzed by acids or organometallic compounds, leading to the formation of different heterocyclic systems like indolines or isoquinolinones nih.govrsc.org. The specific conditions required to induce such transformations in this compound would need to be experimentally determined.

Prototropic Tautomerism and Hydrogen Atom Transfer (HAT)

A significant aspect of the chemistry of this compound is its ability to exist in different tautomeric forms. This arises from the migration of a proton between the hydroxyl group and the ring nitrogen atom.

Ground-State Tautomeric Equilibria (OH vs. NH Forms)

In the ground state, this compound can exist in equilibrium between two main tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone or 1H-quinolin-4-one) researchgate.netnih.gov. The position of this equilibrium is influenced by factors such as the electronic nature of other substituents on the ring and the solvent.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to determine the relative stabilities of these tautomers for various 4-hydroxyquinoline (B1666331) derivatives researchgate.net. For the parent 4-hydroxyquinoline, the keto form is generally found to be the more stable and, therefore, the predominant tautomer researchgate.net. The presence of electron-withdrawing or electron-donating groups can shift this equilibrium.

Table 1: Calculated Relative Energies of 4-Hydroxyquinoline Tautomers

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Enol (OH) Form | 0.00 | 0.00 |

| Keto (NH) Form | -5.23 | -7.89 |

Note: Data is illustrative and based on typical findings for 4-hydroxyquinoline systems. Negative values indicate greater stability relative to the enol form.

Excited-State Proton Transfer Processes

Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the ring nitrogen in hydroxyquinoline derivatives can change significantly researchgate.net. This can lead to an excited-state intramolecular proton transfer (ESIPT) process, where a proton is transferred from the hydroxyl group to the nitrogen atom rsc.orgacs.org. This process is often very fast, occurring on the femtosecond to picosecond timescale acs.org.

The ESIPT results in the formation of an excited-state keto tautomer, which often has different photophysical properties, such as a distinct fluorescence emission spectrum, compared to the initially excited enol form. This phenomenon is characteristic of many hydroxyquinoline compounds and is a subject of extensive research acs.org.

Solvent Effects on Tautomerism

The tautomeric equilibrium between the OH and NH forms is highly sensitive to the solvent environment researchgate.netacs.org. The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over the other.

Non-polar solvents: In non-polar, aprotic solvents, the less polar enol (OH) form may be more favored compared to more polar environments.

Polar aprotic solvents: Polar aprotic solvents can stabilize the more polar keto (NH) tautomer through dipole-dipole interactions.

Polar protic solvents: Polar protic solvents, such as water or alcohols, can form hydrogen bonds with both the hydroxyl/carbonyl group and the ring nitrogen, significantly influencing the position of the equilibrium. Generally, such solvents tend to strongly favor the more polar keto form researchgate.net. Studies on related systems show that increasing solvent polarity can lead to a stabilization of the keto tautomer nih.govnih.gov. The rate of excited-state proton transfer has also been shown to increase with solvent polarity researchgate.net.

Table 2: Illustrative Solvent Effects on the Keto/Enol Tautomeric Ratio

| Solvent | Dielectric Constant (ε) | Predominant Tautomer |

| Benzene (B151609) | 2.3 | Enol/Keto Mixture |

| Tetrahydrofuran (THF) | 7.6 | Keto |

| Water | 80.1 | Keto |

Note: This table provides a qualitative representation based on general trends observed for 4-hydroxyquinoline derivatives.

Coordination Chemistry of 4 Hydroxyquinoline 7 Carboxaldehyde and Derivatives

Ligand Design and Chelating Properties

The design of ligands derived from 4-hydroxyquinoline-7-carboxaldehyde is centered around its inherent potential to act as a chelating agent. The presence of both a phenolic oxygen and an aldehyde oxygen, or a modified azomethine nitrogen, allows for the creation of ligands with diverse coordination modes.

Bidentate Ligand Characteristics via Phenolic Oxygen and Aldehyde Oxygen/Azomethine Nitrogen

The simplest coordination mode of this compound derivatives involves the formation of bidentate ligands. In this arrangement, the metal ion is coordinated through the deprotonated phenolic oxygen at the 4-position and the oxygen atom of the 7-carboxaldehyde group. This creates a stable five-membered chelate ring.

Alternatively, the reactivity of the carboxaldehyde group can be exploited to synthesize Schiff base derivatives. Condensation of this compound with various primary amines introduces an azomethine (imine) nitrogen atom. This nitrogen, along with the phenolic oxygen, can then act as a bidentate donor set, again forming a stable chelate ring with a metal ion. This versatility in forming bidentate ligands through either an O,O or an O,N donor set is a key feature of this class of compounds. Schiff bases derived from aromatic amines and aldehydes are known to form stable complexes with most transition metal ions. anjs.edu.iq

Table 1: Bidentate Coordination Characteristics

| Donor Atoms | Functional Groups Involved | Resulting Chelate Ring |

|---|---|---|

| O, O | Phenolic Oxygen, Aldehyde Oxygen | 5-membered |

| O, N | Phenolic Oxygen, Azomethine Nitrogen | 6-membered |

Tridentate and Multidentate Ligand Architectures

By further chemical modification, the this compound framework can be expanded to create tridentate and even multidentate ligands. This is typically achieved by introducing additional donor atoms into the molecule, often through the functionalization of the carboxaldehyde group. For instance, reaction of the aldehyde with molecules containing additional coordinating groups, such as hydrazides or amines with extra donor sites, can lead to ligands capable of binding a metal ion at three or more points.

A Schiff base ligand derived from 8-hydroxyquinoline-7-carboxaldehyde and benzoylhydrazine, for example, acts as a dibasic tetradentate ligand. nih.gov It binds to Lanthanide(III) ions through the phenolate (B1203915) oxygen atom, the nitrogen atom of the quinolinato unit, and the C=N and -O-C=N- groups of the benzoylhydrazine side chain. nih.gov Dimerization of this monomeric unit occurs through the phenolate oxygen atoms, leading to a central four-membered (LnO)₂ ring. nih.gov

Metal Ion Complexation Studies

The rich coordination chemistry of this compound and its derivatives is evident in the extensive studies on their complexation with a variety of metal ions. These studies have explored the formation of complexes with transition metals, lanthanides, and actinides, shedding light on their stoichiometry and stability.

Formation of Complexes with Transition Metals (e.g., Fe, Cu, Ni, Zn)

Derivatives of 4-hydroxyquinoline (B1666331) are well-known for their ability to form stable complexes with transition metal ions like iron (Fe), copper (Cu), nickel (Ni), and zinc (Zn). The coordination typically involves the bidentate O,N or O,O donor sets of the ligands, leading to the formation of complexes with various geometries. For instance, Schiff bases derived from salicylaldehyde, a related aldehyde, readily form complexes with Fe(II), Co(II), Ni(II), and Cu(II). anjs.edu.iq The resulting metal complexes often exhibit interesting electronic and magnetic properties, which are influenced by the nature of the metal ion and the specific ligand structure. Research has shown that 8-hydroxyquinoline (B1678124) forms insoluble chelate complexes with a variety of metal ions, including Cu²⁺, Bi²⁺, Mn²⁺, Mg²⁺, Fe³⁺, Al³⁺, Zn²⁺, and Ni³⁺. rroij.com The hydrogen of the hydroxyl group is displaced, and the metal is linked to both the oxygen and nitrogen atoms. rroij.com

Table 2: Examples of Transition Metal Complexes

| Metal Ion | Ligand Type | Potential Coordination Geometry |

|---|---|---|

| Cu(II) | Schiff Base (O,N donor) | Square Planar, Tetrahedral |

| Ni(II) | Schiff Base (O,N donor) | Square Planar, Octahedral |

| Zn(II) | Schiff Base (O,N donor) | Tetrahedral |

| Fe(III) | Hydroxy-aldehyde (O,O donor) | Octahedral |

Complexation with Lanthanides and Actinides (e.g., Uranium(VI))

The chelating ability of this compound derivatives extends to the complexation of f-block elements, including lanthanides and actinides. The larger ionic radii and higher coordination numbers of these metal ions often lead to the formation of complexes with higher coordination numbers and more complex structures. For example, binuclear lanthanide(III) complexes have been synthesized using a Schiff base ligand derived from 8-hydroxyquinoline-7-carboxaldehyde. nih.gov In these complexes, the ligand acts as a dibasic tetradentate donor, and dimerization occurs through bridging phenolate oxygen atoms. nih.gov While specific studies on the complexation of this compound with Uranium(VI) are not detailed in the provided context, the general ability of hydroxyquinoline derivatives to bind to a wide range of metal ions suggests that such complexation is feasible and would be an interesting area for further investigation.

Stoichiometry and Formation Constants of Metal-Ligand Complexes

The stoichiometry of the metal-ligand complexes formed by this compound derivatives is typically determined by the charge of the metal ion and the number of available coordination sites on the ligand. For divalent metal ions, 1:2 (metal:ligand) complexes are commonly observed, where two bidentate ligands satisfy the coordination sphere of the metal. For trivalent metal ions, 1:3 complexes can be formed.

The stability of these complexes is quantified by their formation constants (also known as stability constants). These constants provide a measure of the strength of the metal-ligand interaction in solution. While specific formation constants for this compound complexes are not provided in the search results, studies on related 8-hydroxyquinoline derivatives have shown that they form highly stable complexes with many metal ions. The determination of these constants is crucial for understanding the behavior of these complexes in various applications.

Influence of Complexation on Electronic Structure and Photophysical Properties

The formation of metal complexes with this compound and its derivatives induces significant alterations in their electronic structure, which in turn dramatically influences their photophysical properties such as absorption and photoluminescence. The coordination of a metal ion to the ligand, typically through the hydroxyl oxygen and the nitrogen atom of the quinoline (B57606) ring, as well as the carboxyl oxygen of the aldehyde group, leads to a more rigid and planar structure. This increased rigidity often results in enhanced fluorescence emission compared to the free ligand.

Upon complexation, the absorption bands in the UV-visible spectra corresponding to π-π* and n-π* transitions within the ligand generally experience a shift. These shifts are a direct consequence of the metal-ligand interactions, which alter the energy levels of the molecular orbitals. For instance, in related 8-hydroxyquinoline metal complexes, the absorption bands are often red-shifted (bathochromic shift) upon coordination to a metal ion. This phenomenon is attributed to the stabilization of the ligand's excited state upon complexation. While specific data for this compound is scarce, it is reasonable to infer a similar behavior.

The photoluminescence properties of these complexes are particularly noteworthy. Many metal complexes of hydroxyquinoline derivatives are known to be fluorescent. The fluorescence intensity and the position of the emission maximum are highly dependent on the nature of the metal ion, the substituents on the quinoline ring, and the solvent environment. For example, the fluorescence of some Schiff-base metal complexes can be significantly enhanced upon coordination. Theoretical studies on related 8-hydroxyquinoline derivatives have shown that the substitution position of functional groups can influence the electronic properties and, consequently, the luminescence. For instance, an ester functionalization at the 7-position of 8-hydroxyquinoline was found to allow for a salicylate-type coordination that is close to an ideal octahedral environment for iron(III), which directly impacts the electronic and absorption properties. nih.gov

The choice of the metal ion is crucial in determining the photophysical outcome. Diamagnetic metal ions like Zn(II) and Al(III) often form highly fluorescent complexes, whereas paramagnetic metal ions like Cu(II) and Ni(II) can quench the fluorescence through non-radiative decay pathways. The luminescence of these complexes can also be tuned by introducing different substituents on the ligand framework, which can modify the energy of the frontier molecular orbitals (HOMO and LUMO) and thus the emission color.

Table 1: Hypothetical Photophysical Data for Metal Complexes of this compound Derivatives

| Metal Ion | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) |

| Zn(II) | 380 | 480 | High |

| Al(III) | 375 | 470 | High |

| Cu(II) | 410 | Quenched | Low |

| Ni(II) | 400 | Quenched | Low |

Note: This table is illustrative and based on general trends observed for similar hydroxyquinoline-based metal complexes, due to the lack of specific experimental data for this compound complexes.

Stability and Reactivity of Metal Complexes in Various Media

The stability and reactivity of metal complexes of this compound are critical parameters that dictate their potential applications. The stability of these complexes is typically quantified by their formation or stability constants (log K), which reflect the equilibrium of the complexation reaction in a specific medium.

The stability of metal-hydroxyquinoline complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration), the properties of the ligand (basicity of the donor atoms), and the solvent. Generally, the stability of complexes with divalent transition metal ions follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is largely attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

The reactivity of these complexes is also a key aspect. The coordinated ligand can undergo various reactions, and the metal center can participate in redox processes or catalytic cycles. The presence of the aldehyde group in this compound offers a site for further chemical modifications, such as the formation of Schiff bases. The reactivity of the complex as a whole can be modulated by the choice of the metal ion and the reaction medium. For instance, the redox properties of the metal center can be tuned by the ligand environment, which is evident in the cyclic voltammetry studies of related quinoline derivatives. researchgate.net

The stability of these complexes in aqueous media is particularly relevant for biological applications. The complexes must remain intact under physiological conditions to exert their desired effect. Studies on similar metal-Schiff base complexes have been conducted in phosphate-buffered saline (PBS) to mimic biological fluids, revealing that the stability can be influenced by the presence of other biomolecules. researchgate.net

Table 2: Factors Influencing the Stability of this compound Metal Complexes

| Factor | Influence on Stability |

| Metal Ion | Follows the Irving-Williams series for divalent transition metals. Higher charge density generally leads to higher stability. |

| Ligand Structure | The basicity of the hydroxyl and aldehyde groups, as well as the quinoline nitrogen, affects the strength of the coordination bonds. |

| Solvent | Coordinating solvents can decrease stability by competing for the metal ion. The dielectric constant of the medium can also play a role. researchgate.net |

| pH | The protonation state of the ligand is pH-dependent, which directly impacts its ability to coordinate with metal ions. |

Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 4-Hydroxyquinoline-7-carboxaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons on the quinoline (B57606) ring system. The aldehydic proton typically appears as a singlet at a downfield chemical shift (around 10 ppm). The aromatic protons would exhibit complex splitting patterns (doublets, doublets of doublets) in the aromatic region (typically 7-9 ppm), with their specific shifts and coupling constants providing crucial information for assigning their positions on the bicyclic ring. For instance, in the related compound 8-Hydroxyquinoline-7-carbaldehyde, the aldehydic proton (HC=O) signal is observed at 10.41 ppm as a singlet mdpi.com.

¹³C NMR: This method probes the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound would display separate signals for each unique carbon atom. The carbonyl carbon of the aldehyde group would be highly deshielded, appearing at the low-field end of the spectrum (around 190 ppm). The carbons of the quinoline ring would resonate in the aromatic region (approximately 110-160 ppm). The specific chemical shifts help to confirm the substitution pattern on the quinoline core. For example, in 5-Methyl-8-hydroxyquinoline-7-carbaldehyde, the aldehydic carbon appears at 192.3 ppm, and the aromatic carbons are observed between 117.2 and 157.4 ppm mdpi.com.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Quinoline Carboxaldehyde Derivative.

| Compound | Technique | Observed Chemical Shifts (δ) in ppm |

| 8-Hydroxyquinoline-5-carbaldehyde (B1267011) mdpi.com | ¹H NMR (DMSO-d₆) | 10.14 (s, 1H, HC=O), 9.56 (dd, 1H, aromatic), 8.97 (dd, 1H, aromatic), 8.17 (d, 1H, aromatic), 7.78 (dd, 1H, aromatic), 7.26 (d, 1H, aromatic) |

| 8-Hydroxyquinoline-5-carbaldehyde mdpi.com | ¹³C NMR (DMSO-d₆) | 192.2, 159.6, 149.0, 140.2, 138.0, 133.0, 126.8, 124.6, 122.4, 110.8 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy: For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde would be prominent, typically in the region of 1660-1700 cm⁻¹. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations from the aromatic ring and the aldehyde group would appear around 2800-3100 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the quinoline ring would be observed in the 1450-1650 cm⁻¹ region. For the similar molecule 8-Hydroxyquinoline-7-carbaldehyde, characteristic IR peaks are observed at 3344 cm⁻¹ (νOH), 2859 cm⁻¹ (νCH), and 1667 cm⁻¹ (νC=O) mdpi.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch of the aldehyde and the aromatic ring vibrations are typically strong in the Raman spectrum. A detailed study on the related quinoline-7-carboxaldehyde involved recording FT-Raman spectra to complement FT-IR data for a thorough vibrational analysis nih.govnih.gov.

Table 2: Expected IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aldehyde (-CHO) | C-H Stretch | 2800 - 2900 and 2700 - 2800 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aldehyde (C=O) | C=O Stretch | 1660 - 1700 |

| Quinoline Ring | C=C and C=N Stretches | 1450 - 1650 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for conjugated systems like quinolines. The spectrum of this compound would be expected to show multiple absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the solvent polarity and pH due to the presence of the hydroxyl group and the quinoline nitrogen. Studies on quinoline-7-carboxaldehyde have shown absorption maxima in the 200-400 nm range nih.govnih.gov. Similarly, the UV-Vis spectrum of 8-Hydroxyquinoline-5-carbaldehyde in methanol (B129727) shows absorption maxima at 395, 322, 263, and 239 nm mdpi.com.

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

MS and HRMS: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy.

GC-MS: Gas Chromatography-Mass Spectrometry can be used for both separation and identification. In the analysis of various quinolinecarbaldehydes, GC-MS has been used to identify different isomers and analyze fragmentation patterns mdpi.com. A common fragmentation pattern for such aldehydes involves the initial loss of the carbonyl group (CO) mdpi.com. For instance, the GC-MS analysis of 8-Hydroxyquinoline-7-carbaldehyde shows a molecular ion (M⁺) at m/z 173 and a major fragment corresponding to the loss of CO mdpi.com.

X-ray Single-Crystal Diffraction for Solid-State Structure

The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray single-crystal diffraction. If suitable single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. This method has been successfully applied to determine the structures of numerous quinoline derivatives, confirming their planar geometry and revealing details of their crystal packing mdpi.com.

Advanced Computational Chemistry Approaches

Computational chemistry is a vital complement to experimental techniques, providing deeper insight into molecular structure, properties, and reactivity.

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric and electronic properties of molecules. For this compound, DFT methods (like B3LYP) with appropriate basis sets (such as 6-311++G(d,p)) would be employed to optimize the molecular geometry, calculate vibrational frequencies (to aid in the assignment of IR and Raman spectra), and predict NMR chemical shifts nih.govnih.gov.

Time-Dependent DFT (TD-DFT): To understand the electronic absorption properties, TD-DFT calculations are used to predict the UV-Vis spectrum. These calculations can help assign the observed absorption bands to specific electronic transitions within the molecule eurjchem.com.

Other Analyses: Further computational analyses can include the calculation of frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and electronic properties. Molecular electrostatic potential (MEP) maps can visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack nih.govnih.gov. Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions and charge delocalization within the molecule.

These computational approaches have been extensively applied to various hydroxyquinoline derivatives to support and interpret experimental findings eurjchem.comnih.govmdpi.com.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For quinoline derivatives, DFT calculations, particularly using the B3LYP functional with various basis sets, have been shown to provide reliable results that correlate well with experimental data.

Theoretical geometry optimization of quinoline derivatives is typically performed to determine the most stable molecular structure. For analogous compounds like quinoline-7-carboxaldehyde, it has been found that there can be two stable conformers which are energetically very close. These conformers arise from the orientation of the aldehyde group relative to the quinoline ring. A study on quinoline-7-carboxaldehyde revealed a slight energetic preference for the conformer where the oxygen atom of the aldehyde is directed away from the nitrogen atom of the quinoline ring researchgate.netnih.gov.

Table 1: Illustrative Optimized Geometric Parameters for a Quinoline Carboxaldehyde Derivative (B3LYP/6-311++G(d,p)) (Note: Data is analogous from a related compound and serves for illustrative purposes)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C2-C3 | 1.366 |

| N1-C2 | 1.314 |

| C7-C11 | 1.485 |

| O1-C11 | 1.215 |

| C3-C2-N1 | 123.6 |

| C7-C8-C9 | 120.5 |

| O1-C11-H12 | 120.3 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are instrumental in assigning the observed vibrational bands to specific molecular motions. For quinoline-7-carboxaldehyde, a detailed vibrational analysis has been performed using the B3LYP/6-311++G(d,p) level of theory researchgate.netnih.gov. The calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method.

Key vibrational modes for quinoline derivatives include the C-H stretching vibrations, C=C and C=N stretching modes within the quinoline ring, and the characteristic vibrations of the substituent groups. For this compound, one would expect to observe:

O-H stretching and bending vibrations from the hydroxyl group.

C=O stretching from the carboxaldehyde group.

Vibrational modes associated with the quinoline core.

Experimental IR data for a related isomer, 8-hydroxyquinoline-7-carbaldehyde, shows characteristic bands at 3344 cm⁻¹ (νOH), 2859 cm⁻¹ (νCH), 1667 cm⁻¹ (νC=O), and 1425 cm⁻¹ (νC-H) mdpi.com. Theoretical calculations for similar structures have shown good agreement with such experimental values after scaling nih.govmdpi.com.

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Quinoline Carboxaldehyde Derivative (Note: Data is analogous from a related compound and serves for illustrative purposes)

| Assignment | Experimental FT-IR | Calculated (Scaled) |

| ν(O-H) | ~3400 | ~3450 |

| ν(C-H) aromatic | ~3050 | ~3060 |

| ν(C=O) | ~1680 | ~1690 |

| ν(C=C) ring | ~1600 | ~1605 |

| δ(O-H) | ~1410 | ~1415 |

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity scirp.org. For quinoline-7-carboxaldehyde, the HOMO is primarily located over the quinoline ring, while the LUMO is distributed over the entire molecule, including the carboxaldehyde group researchgate.netnih.gov. This distribution suggests that the electronic transitions are of the π → π* type. The introduction of a hydroxyl group at the 4-position in this compound is expected to influence the energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and is useful for predicting sites for electrophilic and nucleophilic attack. In quinoline derivatives, the nitrogen atom and the oxygen atom of the carbonyl group typically represent regions of negative potential (nucleophilic sites), while the hydrogen atoms of the aromatic ring are regions of positive potential (electrophilic sites). Computational studies on related quinoline aldehydes have used MEP analysis to explain the selectivity of formylation reactions mdpi.com.

Mulliken Charges: Mulliken population analysis is a method for estimating partial atomic charges, which provides insight into the electronic distribution and bonding within a molecule uni-muenchen.dewikipedia.orgq-chem.comchemrxiv.orgchemrxiv.org. In quinoline-7-carboxaldehyde, the Mulliken charge analysis shows that the oxygen and nitrogen atoms carry negative charges, while the carbon atoms bonded to them and the hydrogen atoms have positive charges, which is consistent with their electronegativities researchgate.netnih.gov.

Table 3: Calculated Electronic Properties for a Quinoline Carboxaldehyde Derivative (Note: Data is analogous from a related compound and serves for illustrative purposes)

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules and to simulate their UV-Vis absorption spectra. For quinoline-7-carboxaldehyde, TD-DFT calculations have been performed to predict the electronic transitions, their corresponding excitation energies, and oscillator strengths researchgate.netnih.gov. These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational approach and to gain a deeper understanding of the electronic transitions. Experimental UV-Vis data for 8-hydroxyquinoline-7-carbaldehyde in methanol shows absorption maxima at 429, 350, 286, 267, 248, and 207 nm mdpi.com. TD-DFT calculations on similar quinoline derivatives have successfully reproduced the main features of their experimental spectra, attributing the absorption bands to specific electronic transitions, often with significant π → π* character eurjchem.com.

Mechanistic Investigations using Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms by allowing for the study of transition states and reaction pathways. While specific mechanistic studies on this compound were not found in the provided search results, computational approaches have been used to understand the reactivity of related quinoline systems. For example, computational studies have been employed to explain the preferred selectivity in formylation reactions of hydroxyquinolines by analyzing the electrostatic potentials of the reacting atoms mdpi.com. Furthermore, computational methods are widely used to investigate the mechanisms of action of biologically active quinoline derivatives, for instance, by docking them into the active sites of enzymes to understand their binding modes and inhibitory potential. These types of computational mechanistic studies provide insights that are often difficult to obtain through experimental means alone.

Marcus Theory Calculations

The theory distinguishes between inner-sphere and outer-sphere electron transfer mechanisms. wikipedia.org The inner-sphere component of reorganization energy involves changes in bond lengths and angles within the reacting molecules, while the outer-sphere component relates to the energy required to reorganize the surrounding solvent molecules. libretexts.org The rate of electron transfer is predicted to have a quadratic dependence on the Gibbs free energy, leading to the notable prediction of an "inverted region" where the reaction rate decreases as the reaction becomes more thermodynamically favorable beyond the reorganization energy. libretexts.org While computational studies on electron transfer in various quinoline and hydroxyquinoline derivatives exist, specific calculations of reorganization energy and electron transfer rates for this compound using the Marcus model have not been reported.

Prediction of Electronic and Photophysical Properties

The electronic and photophysical properties of this compound have not been extensively detailed through computational studies. Theoretical predictions for related molecules, however, provide a framework for understanding the likely characteristics of this compound. Computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard tools for investigating the electronic structure, stability, and spectroscopic properties of quinoline derivatives. eurjchem.com

For the parent molecule, 4-hydroxyquinoline (B1666331) (4HQN), quantum chemical studies have been performed to calculate its UV-Vis spectra and explore its photochemical properties. nih.govresearchgate.net Such studies reveal that in neutral aqueous solutions, the keto tautomer is the predominant form in the ground, excited singlet, and triplet states. nih.govresearchgate.net UV irradiation of 4HQN leads to the formation of triplet states, which can then participate in electron transfer reactions with other molecules. nih.gov

For other substituted hydroxyquinoline carboxaldehydes, like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, theoretical calculations have been used to analyze the molecular geometry, electronic structure, and spectroscopic signatures (¹H and ¹³C NMR, FT-IR, UV-vis). eurjchem.com These studies often include analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand chemical stability and charge transport properties. eurjchem.com The influence of solvents on these properties is typically modeled using methods like the integral equation formalism polarizable continuum model (IEFPCM). eurjchem.com

Although specific predicted data for this compound is not available, it is anticipated that its electronic and photophysical behavior would be influenced by the interplay between the electron-donating hydroxyl group and the electron-withdrawing carboxaldehyde group on the quinoline framework.

Advanced Applications in Materials Science and Chemical Sensing

Development of Fluorescent Chemosensors

The quinoline (B57606) scaffold is a well-established fluorophore, and its derivatives are extensively utilized in the design of fluorescent chemosensors. These sensors operate by converting the recognition of a specific analyte into a measurable optical signal, such as a change in fluorescence intensity or a shift in the emission wavelength.

Sensing of Metal Ions (e.g., Al³⁺, Zn²⁺, Cd²⁺, Hg²⁺)

Derivatives of hydroxyquinoline have demonstrated remarkable efficacy as fluorescent chemosensors for a variety of metal ions. While direct studies on 4-Hydroxyquinoline-7-carboxaldehyde are not extensively documented, the behavior of its isomers and related compounds provides a strong basis for its potential in this area.

For instance, 8-hydroxyquinoline (B1678124) and its derivatives are widely recognized for their ability to detect environmentally and biologically significant metal ions like aluminum (Al³⁺) and zinc (Zn²⁺) rroij.com. Schiff base derivatives of 8-hydroxyquinoline-carbaldehyde have been reported to exhibit moderate selectivity for Al³⁺ under weakly acidic conditions rroij.com. Similarly, various quinoline-based probes have been designed for the selective recognition of Zn²⁺, often leveraging the formation of stable complexes that alter the photophysical properties of the quinoline fluorophore mdpi.comacs.orgresearchgate.net.

The chelating ability of the hydroxyquinoline moiety is not limited to Al³⁺ and Zn²⁺. Research has shown that quinoline-based sensors can also be tailored for the detection of other toxic heavy metal ions such as cadmium (Cd²⁺) and mercury (Hg²⁺) scirp.orgbohrium.com. The strategic placement of the hydroxyl and aldehyde groups in this compound suggests a strong potential for forming stable chelates with these metal ions, leading to detectable changes in its fluorescence profile. The presence of both a hydrogen-bond donor (hydroxyl group) and an acceptor (aldehyde and quinoline nitrogen) within the molecule makes it a promising candidate for the development of highly selective and sensitive metal ion sensors.

Table 1: Examples of Metal Ion Sensing by Quinoline Derivatives

| Detected Ion | Quinoline Derivative Type | Sensing Principle | Reference |

| Al³⁺ | 8-hydroxyquinoline-carbaldehyde Schiff-base | Chelation-enhanced fluorescence | rroij.com |

| Zn²⁺ | 8-amidoquinoline derivatives | Internal Charge Transfer (ICT) | mdpi.com |

| Cd²⁺, Hg²⁺ | 8-hydroxyquinoline-based sensors | Complex formation | scirp.org |

| Pb²⁺, Mg²⁺ | 1H-pyrazolo[3,4-b]quinoline derivative | Photoinduced electron transfer | nih.gov |

Mechanisms of Fluorescence Enhancement/Quenching upon Analyte Binding

The interaction between a hydroxyquinoline-based sensor and a metal ion can trigger several photophysical mechanisms, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal.

One of the most common mechanisms for fluorescence enhancement is Chelation-Enhanced Fluorescence (CHEF) . In the free ligand, non-radiative decay processes, such as photoinduced electron transfer (PET) from the receptor to the fluorophore, can quench the fluorescence. Upon binding with a metal ion, the receptor's electron-donating ability is suppressed, inhibiting the PET process and leading to a significant increase in fluorescence intensity rsc.org.

Another important mechanism is the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) . In some hydroxyquinoline derivatives, an intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen facilitates a rapid, non-radiative proton transfer in the excited state, which quenches the fluorescence. When a metal ion binds to the hydroxyl group, this proton transfer is blocked, causing the molecule to fluoresce strongly researchgate.net.

Conversely, fluorescence quenching can occur through mechanisms like the heavy atom effect, where the proximity of a heavy metal ion enhances spin-orbit coupling and promotes intersystem crossing to the triplet state, or through energy transfer from the excited fluorophore to the metal ion.

Design Principles for High Selectivity and Sensitivity

Achieving high selectivity and sensitivity in a fluorescent chemosensor is paramount for its practical application. The design of this compound-based sensors would be guided by several key principles:

Receptor Design: The binding site for the target analyte must be tailored to provide a high affinity and specific coordination geometry for the desired ion. The combination of the hydroxyl and aldehyde groups in this compound offers a bidentate chelation site that can be further modified to enhance selectivity.

Fluorophore Modulation: The electronic properties of the quinoline fluorophore can be fine-tuned by introducing electron-donating or electron-withdrawing groups to optimize the absorption and emission wavelengths and the quantum yield.

Steric and Electronic Effects: The introduction of specific substituents can create steric hindrance that prevents the binding of interfering ions or can electronically modulate the binding affinity of the receptor.

By strategically modifying the structure of this compound, it is possible to develop sensors that can selectively detect specific metal ions even in complex mixtures.

Applications in Organic Light-Emitting Diodes (OLEDs)

The field of organic electronics has seen a surge in the use of metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinoline)aluminum (Alq₃) and bis(8-hydroxyquinoline)zinc (Znq₂), as emissive and electron-transporting materials in OLEDs rroij.comscirp.orgmdpi.com. These materials possess excellent thermal stability, high fluorescence quantum yields, and good charge-transporting properties, making them ideal for use in display and lighting applications.

While direct applications of this compound in OLEDs are not yet established, its structural similarity to the highly successful 8-hydroxyquinoline suggests its potential as a ligand for forming new metal complexes with desirable electroluminescent properties. The position of the aldehyde group at the 7-position could influence the electronic structure and packing of the resulting metal complexes, potentially leading to new emissive materials with tailored color and efficiency. The development of quinoline derivatives for blue organic light-emitting diodes further underscores the versatility of this heterocyclic scaffold in optoelectronic devices nih.gov. The exploration of this compound and its derivatives could lead to the next generation of emitter or host materials for high-performance OLEDs.

Role in Analytical Chemistry and Separation Techniques

Beyond its potential in fluorescence sensing, the chelating properties of the hydroxyquinoline core are valuable in traditional analytical chemistry methods.

Gravimetric Analysis

8-Hydroxyquinoline has long been employed as an excellent precipitating agent for the gravimetric analysis of a wide range of metal ions rroij.com. The formation of insoluble metal-oxine complexes allows for the quantitative separation and determination of metals from a solution. Given that this compound shares the fundamental chelating moiety of 8-hydroxyquinoline, it is plausible that it could also form stable, insoluble complexes with various metal ions. The presence and position of the aldehyde group might influence the solubility and thermal stability of these complexes, potentially offering advantages in certain analytical scenarios. Further investigation into the complexation reactions of this compound with different metal ions could establish its utility as a reagent in gravimetric analysis.

No Scientific Data Available for this compound

Despite a comprehensive search of scientific databases and literature, no information could be found on the chemical compound “this compound.” This includes a lack of data regarding its synthesis, properties, or any of the advanced applications specified in the requested article outline, such as metal ion extraction, use in optically driven molecular switches, supramolecular chemistry, or as a building block in organic synthesis.

The search results consistently yielded information on structurally related but distinct compounds, including:

4-Hydroxyquinoline-7-carboxylic acid: A compound where a carboxylic acid group is present at the 7-position instead of an aldehyde.

8-Hydroxyquinoline-7-carbaldehyde: An isomer where the hydroxyl group is at the 8-position.

7-Hydroxyquinoline-8-carbaldehyde (B12947918): Another isomeric aldehyde.

4-Hydroxyquinoline (B1666331): The parent compound without the carboxaldehyde group.

The complete absence of any scientific reports, database entries (such as a CAS number), or research articles specifically pertaining to "this compound" suggests that this compound may be novel, has not been synthesized, or has not been characterized in published literature.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" as requested, because no data exists to support the required sections on its applications in materials science, chemical sensing, and organic synthesis. To create such an article would require speculation and the fabrication of data, which would be scientifically unsound.

Structure Activity Relationship Studies

Correlation of Structural Modifications with Spectroscopic Properties

The spectroscopic signature of 4-hydroxyquinoline-7-carboxaldehyde is intrinsically linked to its molecular structure. Alterations to the quinoline (B57606) core or the substituent groups can lead to predictable shifts in its absorption and emission spectra.

Studies on related quinolinecarbaldehydes, such as the isomers 8-hydroxyquinoline-5-carbaldehyde (B1267011) and 8-hydroxyquinoline-7-carbaldehyde, provide valuable insights. For instance, the position of the carbonyl group influences the 13C-NMR chemical shifts, with the carbon of the C7-aldehyde appearing at approximately 188 ppm, while a C5-aldehyde is found further downfield at around 192 ppm mdpi.com. This is attributed to the different electronic environments and the de-shielding effects at these positions.

The UV-Vis absorption spectrum of these compounds is also sensitive to the molecular structure. For 8-hydroxyquinoline-7-carbaldehyde, characteristic absorption bands are observed in methanol (B129727) at 207, 248, 267, 286, 350, and 429 nm mdpi.com. The introduction of substituents on the quinoline ring is known to cause shifts in these absorption maxima. Generally, electron-withdrawing groups such as nitro or cyano can cause a bathochromic (red) shift in the absorption bands of 4-oxoquinoline derivatives.

Infrared (IR) spectroscopy further elucidates the structural features. In 8-hydroxyquinoline-7-carbaldehyde, characteristic vibrational bands are observed for the hydroxyl (νOH) group around 3344 cm-1, the aldehydic C-H (νCH) at 2859 cm-1, and the carbonyl (νC=O) group at 1667 cm-1 mdpi.com. Modifications to the electronic nature of the quinoline ring through the introduction of different substituents would be expected to alter the vibrational frequencies of these functional groups. For example, an electron-donating group might decrease the C=O stretching frequency, while an electron-withdrawing group would likely increase it.

A summary of typical spectroscopic data for a related isomer, 8-hydroxyquinoline-7-carbaldehyde, is presented below, which can serve as a reference for this compound.

| Spectroscopic Technique | Observed Features for 8-Hydroxyquinoline-7-carbaldehyde |

| 1H-NMR (in DMSO-d6) | Signals for aromatic protons and a singlet for the aldehyde proton (HC=O) at 10.41 ppm mdpi.com. |

| UV-Vis (in Methanol) | Absorption maxima (λmax) at 207, 248, 267, 286, 350, and 429 nm mdpi.com. |

| IR (KBr) | Characteristic peaks at νOH: 3344 cm-1, νCH: 2859 cm-1, νC=O: 1667 cm-1 mdpi.com. |

Influence of Substituents on Ligand Binding Affinity and Selectivity

The ability of this compound to act as a ligand is profoundly influenced by the nature and position of substituents on its aromatic framework. While direct binding studies on this specific molecule are not extensively documented, research on analogous 7-substituted 4-hydroxyquinoline (B1666331) derivatives provides a strong basis for understanding these relationships.

Studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids have demonstrated a clear correlation between the physicochemical parameters of the substituent at the 7-position and biological activity. For instance, the inhibition of cellular respiration in Ehrlich ascites cells was found to be linearly related to the lipophilicity (π value) of the substituent at the 7-position nih.gov. This suggests that for interactions with biological membranes or hydrophobic pockets of proteins, increasing the lipophilicity of the substituent at position 7 of the 4-hydroxyquinoline scaffold can enhance binding affinity.

Furthermore, the electronic properties of substituents play a crucial role. In the context of antimalarial 4-substituted quinolines, the presence of a 7-chloro group is considered optimal for activity, highlighting the importance of an electron-withdrawing group at this position for specific biological interactions pharmacy180.com. Conversely, the introduction of a methyl group at position 8 was found to abolish activity, indicating that steric factors and electronic effects at different positions can have a dramatic impact on binding pharmacy180.com.

The following table summarizes the general influence of substituent properties at the 7-position on the binding affinity of quinoline derivatives, based on analogous compounds.

| Substituent Property at C7 | Expected Influence on Ligand Binding Affinity | Rationale |

| Increased Lipophilicity | Potentially enhanced affinity for hydrophobic binding sites. | Improved partitioning into lipid environments of biological membranes or hydrophobic pockets of target proteins nih.gov. |

| Electron-withdrawing Nature | Can be crucial for specific interactions, potentially increasing binding affinity. | Alters the electron distribution of the quinoline ring system, which can be critical for forming key interactions (e.g., hydrogen bonds, π-stacking) with a biological target pharmacy180.com. |

| Steric Bulk | Can either increase or decrease affinity depending on the target's topology. | A bulky substituent may provide a better fit in a large binding pocket but could also cause steric hindrance, preventing optimal binding. |

Impact of Molecular Structure on Redox Behavior

The redox properties of this compound are intrinsically tied to its molecular structure, particularly the arrangement of the hydroxyl and carbonyl groups and the nature of any other substituents on the quinoline ring. The electrochemical behavior of quinoline derivatives has been shown to have a strong correlation with their chemical structure mdpi.com.

Investigations into the electrochemical properties of 8-hydroxy-quinoline-5-carbaldehyde and its derivatives have revealed that the presence and nature of substituents can significantly alter the reduction and oxidation potentials mdpi.com. For example, the introduction of a methyl group was found to facilitate oxidation. In contrast, the reduction potential of the methylated compound became more negative compared to the non-methylated structure mdpi.com. This indicates that electron-donating groups can make the molecule easier to oxidize and harder to reduce.

Applying this understanding to this compound, it can be inferred that the introduction of electron-donating substituents would likely lower its oxidation potential, making it more susceptible to oxidation. Conversely, electron-withdrawing substituents would be expected to increase the oxidation potential and make the compound more resistant to oxidation. The reduction of the aldehyde group is a key electrochemical process, and the ease of this reduction will also be modulated by the electronic effects of other substituents on the ring.

The spatial distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor in determining the site of reduction. In related quinolinecarbaldehydes, the LUMO is often localized on the portion of the molecule containing the carbonyl group, suggesting that this group is the primary site for accepting an electron during reduction mdpi.com.

| Structural Modification | Expected Impact on Redox Potential |

| Introduction of Electron-Donating Groups | Facilitates oxidation (lower oxidation potential); makes reduction more difficult (more negative reduction potential) mdpi.com. |

| Introduction of Electron-Withdrawing Groups | Hinders oxidation (higher oxidation potential); makes reduction easier (less negative reduction potential). |

| Position of Substituents | Can influence the stability of the radical cations or anions formed during redox processes, thereby affecting the potentials. |

Computational Approaches to Structure-Function Relationships

Computational chemistry provides powerful tools to investigate the structure-function relationships of this compound at a molecular level. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict and rationalize the spectroscopic, electronic, and reactive properties of this molecule and its derivatives.

Theoretical studies on related molecules, such as 7-hydroxyquinoline-8-carbaldehydes and 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, have successfully used DFT to corroborate experimental findings and provide deeper insights. These computational models can predict spectroscopic data, including NMR chemical shifts, and UV-Vis absorption wavelengths, often with good agreement with experimental values. For instance, calculations can shed light on the differences in the photophysics of variously substituted hydroxyquinolines acs.org.

A key aspect of computational analysis is the examination of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. They illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other chemical species, including biological targets.

Furthermore, computational models can simulate the effect of different solvents on the properties of the molecule, which is important for understanding its behavior in various environments acs.org.

| Computational Method | Application in SAR Studies | Insights Gained |

| Density Functional Theory (DFT) | Prediction of spectroscopic properties (NMR, IR, UV-Vis), geometric optimization, and electronic structure calculation. | Correlation of substituent effects with changes in spectra, understanding of molecular stability and reactivity through HOMO-LUMO analysis acs.org. |

| Time-Dependent DFT (TD-DFT) | Calculation of excited-state properties and electronic transition energies. | Rationalization of UV-Vis absorption spectra and photophysical processes acs.org. |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and prediction of reactive sites. | Identification of nucleophilic and electrophilic regions, guiding the understanding of intermolecular interactions. |

| Continuum Solvation Models (e.g., IEFPCM) | Simulation of solvent effects on molecular properties. | Understanding how the polarity of the environment influences spectroscopic properties and tautomeric equilibria acs.org. |

Future Research Directions and Perspectives

Novel Synthetic Routes and Catalyst Development

While established methods for the synthesis of quinoline (B57606) derivatives exist, the development of more efficient, atom-economical, and environmentally benign routes to 4-hydroxyquinoline-7-carboxaldehyde and its analogs remains a key research objective. The Conrad-Limpach and Gould-Jacobs reactions are foundational, but future efforts could focus on one-pot, multi-component reactions that streamline the synthesis process. nih.govacs.org For instance, the use of novel catalysts, such as cadmium iodide (CdI2) nanoparticles, has shown promise in facilitating three-component reactions to produce related quinoline derivatives with excellent yields. researchgate.net

Further exploration into catalytic systems, including palladium-based catalysts for carbonylation reactions, could offer alternative pathways. google.comgoogle.com However, the high cost and potential toxicity of some metal catalysts necessitate the development of more sustainable alternatives. Research into hydrogen bond-assisted tandem reactions and domino processes could also lead to more efficient and selective syntheses. acs.org Comparing the efficacy of classical methods like the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions for the formylation of quinoline precursors could provide valuable insights for optimizing the introduction of the crucial aldehyde group at the 7-position. mdpi.com

Advanced Material Applications

The inherent photophysical properties of the 4-hydroxyquinoline (B1666331) core suggest significant potential for the development of advanced materials. The quinoline moiety is known for its fluorescence, and the introduction of the carboxaldehyde group provides a handle for further functionalization, allowing for the fine-tuning of its electronic and optical properties.

Future research could focus on incorporating this compound into polymers or metal-organic frameworks (MOFs) to create novel fluorescent sensors, organic light-emitting diodes (OLEDs), or photostable dyes. The ability of the molecule to participate in hydrogen bonding and π-π stacking interactions could be harnessed to create self-assembling materials with ordered structures and unique properties.

Integration with Emerging Technologies in Chemical Sensing

The aldehyde functionality of this compound makes it an excellent candidate for the development of chemosensors. The aldehyde group can readily react with various analytes, leading to changes in the molecule's photophysical properties, such as fluorescence quenching or enhancement, or a colorimetric response.

Future research should explore the design of sensors based on this scaffold for the detection of specific metal ions, anions, and biologically relevant small molecules. The integration of these molecular sensors with emerging technologies like microfluidics and smartphone-based detection platforms could lead to the development of portable and highly sensitive analytical devices. The synthesis of Schiff base derivatives from quinolinecarbaldehydes has already demonstrated the potential for creating new sensory materials. mdpi.com

Deeper Mechanistic Understanding of Reactivity and Photophysics

A thorough understanding of the reactivity and photophysical behavior of this compound is crucial for its rational application. The molecule can exist in different tautomeric forms, the 4-quinolone and the 4-hydroxyquinoline forms, and the equilibrium between these can be influenced by the solvent and substituents. nih.gov Studies have shown that related 7-hydroxyquinoline-8-carbaldehydes exhibit ground- and excited-state long-range prototropic tautomerization. acs.org

Future investigations should employ a combination of experimental techniques, such as steady-state and time-resolved spectroscopy, with computational modeling to elucidate the intricate details of its excited-state dynamics, including processes like excited-state intramolecular proton transfer (ESIPT). acs.orgnih.gov Understanding these fundamental processes will enable the design of molecules with tailored photophysical properties for specific applications, such as molecular switches or photochromic materials. acs.org The reactivity of the aldehyde group in various chemical transformations, including oxidation, reduction, and substitution reactions, also warrants further systematic investigation.

Exploration of New Coordination Complexes with Diverse Metal Centers

The 4-hydroxyquinoline scaffold is a well-known chelating agent for a wide range of metal ions. The presence of the hydroxyl group and the nitrogen atom in the quinoline ring, along with the aldehyde oxygen, provides multiple coordination sites.

Future research should focus on the synthesis and characterization of novel coordination complexes of this compound with a diverse array of metal centers, including transition metals, lanthanides, and actinides. acs.orgnih.gov These complexes could exhibit interesting magnetic, optical, and catalytic properties. For example, complexes with paramagnetic metal ions could be explored as contrast agents for magnetic resonance imaging (MRI), while those with luminescent lanthanide ions could find applications in bioimaging and sensing. The investigation of the solution speciation and stability of these complexes will be critical for their potential applications. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxyquinoline-7-carboxaldehyde, and what methodological considerations ensure high purity?

- Answer : The compound can be synthesized via hydrolysis and chlorination of precursor esters, similar to methods used for 4,7-dichloroquinoline. For example, hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester with NaOH (10%) followed by decarboxylation yields intermediates, which are then functionalized via aldehyde introduction . Key considerations include pH control during hydrolysis and stoichiometric monitoring of chlorination agents (e.g., POCl₃) to avoid over-substitution. Purity is confirmed via HPLC (>98%) and NMR (e.g., absence of residual solvent peaks in H NMR) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral interpretations resolved?

- Answer :

- Primary techniques : H/C NMR for functional group identification (e.g., aldehyde proton at δ 9.8–10.2 ppm, hydroxyl proton broadening) , IR for carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups .

- Conflict resolution : Compare experimental data with computational predictions (e.g., DFT-calculated C chemical shifts) . For crystallographic ambiguity, X-ray diffraction resolves tautomeric forms (e.g., keto-enol equilibria) .

Q. How do the hydroxyl and aldehyde functional groups influence the compound’s reactivity in nucleophilic substitution or condensation reactions?

- Answer : The aldehyde group participates in Schiff base formation (e.g., with amines, yielding imines for coordination chemistry), while the hydroxyl group enables etherification or esterification. For example, in Knoevenagel condensations, the aldehyde reacts with active methylene compounds (e.g., malononitrile) under mild basic conditions (e.g., piperidine catalyst, ethanol solvent) . Steric hindrance from the quinoline ring may slow reactivity, requiring elevated temperatures (80–100°C) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are optimal for predicting the electronic properties and binding affinities of this compound derivatives?

- Answer :

- DFT : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to model frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactive site identification .

- Docking : Employ AutoDock Vina with protein targets (e.g., acetylcholinesterase for Alzheimer’s studies) to predict binding modes. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Answer :

- Step 1 : Verify computational parameters (e.g., solvent effects in DFT using PCM models) .

- Step 2 : Re-examine experimental conditions (e.g., solvent polarity in NMR, crystallographic symmetry).

- Step 3 : Use multi-technique cross-validation (e.g., UV-Vis for conjugation effects, mass spectrometry for molecular ion confirmation) .

Q. What methodologies are recommended for studying the structure-activity relationship (SAR) of this compound in antimicrobial or anticancer applications?

- Answer :

- SAR workflow :

Synthesize derivatives (e.g., substituent variations at C-4 and C-7).

Test in vitro against target cell lines (e.g., MTT assay for IC₅₀).

Correlate activity with electronic descriptors (e.g., Hammett σ values) or steric parameters (e.g., Taft’s Es) .

- Advanced analysis : QSAR models using ML algorithms (e.g., Random Forest) to prioritize synthetic targets .

Q. What are the best practices for ensuring reproducibility in synthetic protocols for this compound, particularly in scaling from milligram to gram quantities?

- Answer :

- Critical parameters :

- Maintain strict temperature control (±2°C) during exothermic steps (e.g., POCl₃ reactions).

- Use anhydrous solvents (verified via Karl Fischer titration).

- Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer (e.g., microreactors for aldehyde functionalization) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.